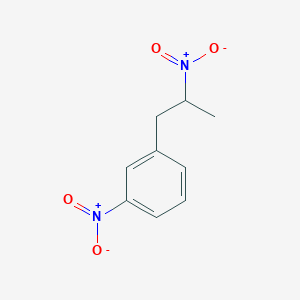

1-(m-Nitro-phenyl)-2-nitro-propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

1-nitro-3-(2-nitropropyl)benzene |

InChI |

InChI=1S/C9H10N2O4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-4,6-7H,5H2,1H3 |

InChI Key |

PBIZBFZIPYSPNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(m-Nitro-phenyl)-2-nitro-propane (CAS Number: 29865-59-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(m-Nitro-phenyl)-2-nitro-propane, a compound of interest in organic synthesis and potentially in pharmacological research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on closely related compounds to offer a robust resource.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. However, key properties can be inferred from its chemical structure and comparison with its immediate precursor, 1-(3-nitrophenyl)-2-nitropropene.

| Property | This compound | 1-(3-nitrophenyl)-2-nitropropene (Precursor) |

| CAS Number | 29865-59-6 | 134538-50-4 |

| Molecular Formula | C₉H₁₀N₂O₄[1] | C₉H₈N₂O₄[2] |

| Molecular Weight | 210.187 g/mol [1] | 208.17 g/mol [2] |

| Boiling Point | Not available | 346.9°C at 760 mmHg[2] |

| Melting Point | Not available | Not available |

| Appearance | Not available | Likely a yellow crystalline solid (inferred from related nitrostyrenes) |

Synthesis

The primary route for the synthesis of this compound is through the reduction of its corresponding nitroalkene, 1-(3-nitrophenyl)-2-nitropropene. The most common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in a suitable solvent system.

Experimental Protocol: Reduction of 1-(3-nitrophenyl)-2-nitropropene

This protocol is adapted from established procedures for the reduction of α,β-unsaturated nitroalkenes.[3]

Materials:

-

1-(3-nitrophenyl)-2-nitropropene

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Distilled water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-nitrophenyl)-2-nitropropene in a 10:1 (v/v) mixture of anhydrous THF and anhydrous methanol.

-

Addition of Reducing Agent: While stirring the solution at room temperature, slowly add sodium borohydride in small portions. An exothermic reaction may be observed. The characteristic yellow color of the nitroalkene should gradually fade.

-

Reaction Monitoring: Continue stirring at room temperature for approximately 40-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of distilled water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The resulting crude product, this compound, can be further purified by column chromatography on silica gel if required.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of nitro-aromatic compounds exhibits a wide range of biological activities. These activities are often attributed to the electron-withdrawing nature of the nitro group and its ability to undergo metabolic reduction.

General Activities of Nitro Compounds:

-

Antimicrobial Activity: Many nitro-aromatic and nitro-heterocyclic compounds are known for their antibacterial and antiparasitic properties.[4] The mechanism often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[5]

-

Anticancer Activity: Some nitro compounds have been investigated as potential anticancer agents. Their mode of action can be linked to their ability to induce oxidative stress and damage the DNA of rapidly proliferating cancer cells.

-

Enzyme Inhibition: The nitro group can influence the electronic properties of a molecule, enabling it to interact with and inhibit specific enzymes.

Plausible Mechanism of Action: Redox Cycling

A common mechanism of action for bioactive nitro compounds involves intracellular redox cycling. This process is depicted in the following diagram.

Caption: Generalized redox cycling mechanism for nitro compounds.

In this proposed pathway, intracellular reductases convert the nitro group to a nitroso radical anion. This radical can be further reduced or can transfer an electron to molecular oxygen to generate superoxide, regenerating the parent nitro compound and initiating a futile redox cycle. The accumulation of reactive oxygen and nitrogen species leads to cellular damage and subsequent biological effects.

Conclusion

This compound is a readily synthesizable compound from its nitroalkene precursor. While direct experimental data on its physical and biological properties are limited, its chemical structure suggests potential for biological activity, likely mediated through redox-sensitive pathways common to nitro-aromatic compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in medicinal chemistry and drug development. This guide provides a foundational framework for such future investigations.

References

- 1. This compound | CAS#:29865-59-6 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [erowid.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1-(m-Nitro-phenyl)-2-nitro-propane molecular weight and formula

This guide provides a focused overview of the fundamental physicochemical properties of 1-(m-Nitro-phenyl)-2-nitro-propane, a compound of interest to researchers and professionals in the fields of organic chemistry and drug development.

Core Molecular Data

A comprehensive summary of the molecular formula and weight for this compound is presented below. This data is foundational for any experimental or theoretical work involving this compound.

| Property | Value |

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.187 g/mol [1] |

| Exact Mass | 210.06400 u[1] |

The structural formula of this compound consists of a propane chain substituted with a meta-nitrophenyl group at the first carbon and a nitro group at the second carbon. This structure dictates its chemical properties and reactivity.

Logical Structure of this compound

The following diagram illustrates the constituent parts of the molecule and their relationship to the final compound.

References

Spectroscopic Profile of 1-(m-Nitro-phenyl)-2-nitro-propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(m-Nitro-phenyl)-2-nitro-propane, a compound of interest in various chemical and pharmaceutical research domains. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for its synthesis and spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 1.36-1.38 | dd | 6.8 | 1H | CH₃ |

| 1.46-1.48 | dd | 6.8 | 2H | CH₃ |

| 3.26 | s | - | 1H | CH₂ |

| 4.71-4.82 | m | - | 1H | CH |

| 5.21 | d | 8.4 | 1H | CH₂ |

| 7.62 | d | 4.8 | 2H | Ar-H |

| 8.21-8.22 | dd | 4.0 | 1H | Ar-H |

| 8.23-8.24 | dd | 4.4 | 1H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 16.16 | CH₃ |

| 75.03 | CH |

| 87.88 | CH₂ |

| 124.36 | Ar-C |

| 128.01 | Ar-C |

| 147.71 | Ar-C (C-NO₂) |

| 148.11 | Ar-C |

Note: The NMR data is based on a closely related structure and should be considered representative. Specific assignments may vary.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435 | Strong, Broad | O-H Stretch (possible trace water) |

| 3330 | Medium | N-H Stretch (possible impurity) |

| 3025 | Weak | Ar C-H Stretch |

| 2889 | Weak | Aliphatic C-H Stretch |

| 2789 | Weak | Aliphatic C-H Stretch |

| 1547 | Strong | Asymmetric NO₂ Stretch |

| 1440 | Medium | C=C Stretch (Aromatic) |

| 1320 | Strong | Symmetric NO₂ Stretch |

| 1284 | Medium | |

| 1223 | Medium | |

| 1185 | Medium |

The IR spectrum prominently displays strong absorption bands characteristic of the nitro group (NO₂) at approximately 1547 cm⁻¹ (asymmetric stretch) and 1320 cm⁻¹ (symmetric stretch).[1][2]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 210, corresponding to the molecular weight of the compound.

-

Loss of NO₂: A significant fragment would likely arise from the loss of a nitro group (NO₂), resulting in a peak at m/z 164.

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the propane chain could yield a nitrophenylmethyl cation at m/z 136.

-

Cleavage of the Propane Chain: Fragmentation of the nitropropane side chain could lead to various smaller fragments.

Experimental Protocols

Synthesis of this compound via Henry Reaction

The synthesis of this compound can be achieved through a Henry reaction (nitroaldol reaction), which involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[3][4]

Materials:

-

m-Nitrobenzaldehyde

-

Nitropropane

-

A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine-based catalyst)

-

An appropriate solvent (e.g., ethanol, methanol, or a solvent-free system)

Procedure:

-

In a round-bottom flask, dissolve m-nitrobenzaldehyde in the chosen solvent.

-

Add nitropropane to the solution.

-

Slowly add the base catalyst to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[5][6][7]

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra using standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[8]

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

-

Press the mixture into a thin, transparent disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI).

-

Introduce a small amount of the sample into the ion source of the mass spectrometer.

-

Ionize the sample using a high-energy electron beam.

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation reactions in the 1-nitropropane radical cation induced by gamma-hydrogen shift: Ab initio study | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one | C15H11NO3 | CID 302446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Nitro-3-phenylpropane | C9H11NO2 | CID 562333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-(3-Nitrophenyl)-2-nitropropene | 134538-50-4 | Benchchem [benchchem.com]

Physical and chemical properties of 1-(m-Nitro-phenyl)-2-nitro-propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(m-Nitro-phenyl)-2-nitro-propane (CAS No. 29865-59-6). Due to the limited availability of specific experimental data for this compound, this document also includes information on the general characteristics of nitroaryl and nitroalkane compounds to offer a broader context for its potential reactivity and properties. A plausible synthetic route and a general characterization workflow are also presented.

Introduction

This compound is an organic compound featuring both a nitroaryl and a nitroalkane functional group. The presence of two nitro groups, one on the aromatic ring and one on the propane chain, significantly influences its electronic properties and chemical reactivity. Nitroaromatic compounds are a versatile class of chemicals with wide applications in the synthesis of pharmaceuticals, agrochemicals, and dyes, primarily due to the nitro group's ability to be readily transformed into other functional groups, such as amines.[1] Aliphatic nitro compounds are also valuable synthetic intermediates.[2] The dual functionality of this compound suggests its potential as a building block in organic synthesis.

Physicochemical Properties

| Property | This compound | 1-Nitropropane | 2-Nitropropane |

| CAS Number | 29865-59-6 | 108-03-2 | 79-46-9 |

| Molecular Formula | C₉H₁₀N₂O₄ | C₃H₇NO₂ | C₃H₇NO₂ |

| Molecular Weight | 210.19 g/mol | 89.09 g/mol | 89.09 g/mol |

| Melting Point | Data not available | -108 °C | -93 °C |

| Boiling Point | Data not available | 131-132 °C | 120 °C |

| Density | Data not available | 0.998 g/mL at 25 °C | 0.992 g/mL at 25 °C |

| Solubility in Water | Data not available | 1.4 g/L | Slightly soluble |

| Predicted LogP | 2.85 | 0.9 | 0.93 |

Note: Predicted LogP for this compound is a computed value and should be considered an estimate.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its two key functional groups: the m-nitrophenyl group and the 2-nitropropyl group.

Reactivity of the Nitroaryl Group

The nitro group on the benzene ring is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1][2] However, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. The most common reaction of aromatic nitro compounds is their reduction to the corresponding anilines.[3] This transformation is a cornerstone of synthetic chemistry, providing access to a wide range of aromatic amines.

Reactivity of the Nitroalkane Group

The alpha-carbon of the nitroalkane is acidic due to the strong electron-withdrawing nature of the nitro group, allowing for deprotonation to form a nitronate anion.[4] This anion is a versatile nucleophile that can participate in various carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction) and Michael additions.[2][5] The nitroalkane group can also be reduced to an amine or converted to a carbonyl group via the Nef reaction.[5]

Proposed Synthesis and Characterization

While a specific, experimentally validated synthesis for this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

A feasible approach for the synthesis of this compound is the nucleophilic substitution of a m-nitrobenzyl halide with the sodium salt of 2-nitropropane. This method is a common strategy for the formation of carbon-carbon bonds involving nitroalkanes.

Hypothetical Experimental Protocol

-

Formation of the Nitronate Anion: To a solution of 2-nitropropane in a suitable solvent such as ethanol, add a strong base like sodium ethoxide at room temperature. Stir the mixture to facilitate the formation of the sodium salt of 2-nitropropane.

-

Nucleophilic Substitution: Slowly add a solution of m-nitrobenzyl bromide in ethanol to the nitronate salt solution. The reaction mixture is then typically stirred at room temperature or gently heated to drive the substitution reaction to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Workflow

The successful synthesis of this compound would be confirmed through a series of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the benzylic protons, the methine proton of the nitropropyl group, and the methyl protons. ¹³C NMR would confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the two nitro groups. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Melting Point Analysis: A sharp melting point for the purified solid would indicate its purity.

Potential Applications and Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of this compound. However, nitroaromatic compounds are known to have a wide range of biological activities, and some are used as intermediates in the synthesis of pharmaceuticals.[1] The toxicity of nitrophenyl alkanes can vary, and it is important to handle such compounds with appropriate safety precautions.[6]

Safety Information

No specific safety data for this compound was found. However, based on the functional groups present, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Nitro compounds can be toxic and may have explosive properties under certain conditions.

Conclusion

This compound is a compound for which there is a notable lack of publicly available experimental data. This guide has provided the known physicochemical properties and has outlined a plausible synthetic route and characterization workflow based on the general reactivity of its constituent functional groups. Further experimental investigation is required to fully elucidate the properties and potential applications of this molecule. Researchers interested in this compound should proceed with caution, adhering to strict safety protocols, and should plan for comprehensive characterization upon its synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: An Inquiry into the Synthetic Potential of 1-(m-Nitro-phenyl)-2-nitro-propane

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the chemical compound 1-(m-Nitro-phenyl)-2-nitro-propane. Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant scarcity of information regarding its synthesis, reactivity, and potential applications in organic chemistry and drug development. This document serves to summarize the limited available data and to highlight the knowledge gaps that present both a challenge and an opportunity for future research.

Core Compound Data

While detailed experimental data is elusive, the fundamental properties of this compound have been cataloged. A summary of this information is presented below for reference.

| Property | Value | Source |

| CAS Number | 29865-59-6 | --INVALID-LINK--[1][2] |

| Molecular Formula | C₉H₁₀N₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 210.187 g/mol | --INVALID-LINK--[1] |

Potential Synthetic Pathways: A General Overview

Specific, validated experimental protocols for the synthesis of this compound are not documented in the reviewed literature. However, general methodologies for the synthesis of related dinitrophenylalkane structures can provide a theoretical framework for its preparation. One plausible approach involves a Michael addition reaction, a common method for forming carbon-carbon bonds.

A hypothetical synthetic workflow for this compound is proposed below. This is a conceptual outline and would require significant experimental validation and optimization.

References

A Comprehensive Technical Review of 1-(m-Nitro-phenyl)-2-nitro-propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(m-Nitro-phenyl)-2-nitro-propane is a nitroaromatic compound with potential for further investigation in medicinal chemistry and materials science. This document provides a detailed overview of its synthesis, physicochemical properties, and a discussion of its potential biological activities based on the known pharmacology of related nitro compounds. Due to the limited availability of direct experimental data for this specific molecule, this review focuses on its logical synthesis and the properties of its precursors, offering a foundational guide for researchers interested in its further exploration.

Synthesis

The most direct synthetic route to this compound involves a two-step process: a Henry (nitroaldol) reaction to form the nitroalkene intermediate, followed by the reduction of the carbon-carbon double bond.

Step 1: Synthesis of 1-(3-nitrophenyl)-2-nitropropene

The initial step is the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[1][2] In this case, 3-nitrobenzaldehyde is reacted with nitroethane to yield 1-(3-nitrophenyl)-2-nitropropene.[3]

Experimental Protocol:

A solution of 3-nitrobenzaldehyde (1 mole) and nitroethane (1.2 moles) in a suitable solvent such as toluene is prepared. A primary amine, like n-butylamine (0.2 moles), is added as a catalyst.[4] The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield 1-(3-nitrophenyl)-2-nitropropene as a crystalline solid.

Step 2: Synthesis of this compound

The second step involves the reduction of the double bond of 1-(3-nitrophenyl)-2-nitropropene to yield the target compound, this compound. A common and effective reagent for this transformation is sodium borohydride.[4]

Experimental Protocol:

1-(3-nitrophenyl)-2-nitropropene (1 mole) is dissolved in a suitable solvent mixture, such as ethanol and water. The solution is cooled in an ice bath, and sodium borohydride (1.5 moles) is added portion-wise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The excess sodium borohydride is then quenched by the careful addition of a weak acid, such as acetic acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. Further purification can be achieved by column chromatography.

Physicochemical Properties

Direct experimental data for this compound is very limited. The available information is summarized in the table below. For completeness, the properties of the key starting materials and the intermediate are also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29865-59-6 | [5] |

| Molecular Formula | C9H10N2O4 | [5] |

| Molecular Weight | 210.187 g/mol | [5] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Table 2: Physicochemical Properties of Starting Materials and Intermediate

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Nitrobenzaldehyde | 99-61-6 | C7H5NO3 | 151.12 | 58 | 164 (at 12 mmHg) |

| Nitroethane | 79-24-3 | C2H5NO2 | 75.07 | -90 | 114 |

| 1-(3-nitrophenyl)-2-nitropropene | 134538-50-4 | C9H8N2O4 | 208.17 | Not available | Not available |

Potential Biological Activities

While no specific biological studies on this compound have been reported, the broader class of nitro compounds is known to exhibit a wide range of biological activities.[6][7] The presence of the nitro group is a key feature in many antimicrobial and anticancer agents.[6]

Nitroaromatic compounds can undergo bioreduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can exert cytotoxic effects through various mechanisms, including DNA damage and oxidative stress.[7] Many commercially available drugs, such as metronidazole (antibacterial and antiprotozoal) and nifurtimox (antiparasitic), contain a nitro group that is crucial for their mechanism of action.[6]

Furthermore, various benzamide and phenylacetamide derivatives containing nitro groups have been synthesized and shown to possess significant antibacterial and antifungal activities.[8] Given these precedents, this compound represents a scaffold with the potential for antimicrobial or other biological activities, warranting further investigation.

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Biological Investigation Workflow

Caption: Proposed workflow for biological evaluation.

Conclusion

This compound is a readily accessible compound through a straightforward two-step synthesis. While direct experimental data on its properties and biological activity are currently lacking, its chemical structure, featuring two nitro groups on a phenylpropane scaffold, suggests potential for interesting chemical and biological properties. This technical guide provides a solid foundation for researchers to synthesize and begin the systematic evaluation of this compound for applications in drug discovery and materials science. Further research is warranted to fully characterize this molecule and explore its potential.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. 1-(3-Nitrophenyl)-2-nitropropene | 134538-50-4 | Benchchem [benchchem.com]

- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS#:29865-59-6 | Chemsrc [chemsrc.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(m-Nitro-phenyl)-2-nitro-propane: Safety and Handling

This guide will instead provide a summary of the limited available information on 1-(m-Nitro-phenyl)-2-nitro-propane and will draw upon data from structurally related compounds to infer potential properties and hazards. Researchers, scientists, and drug development professionals should exercise extreme caution and conduct thorough in-house safety assessments before handling this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are largely unavailable. The table below summarizes the very limited information that has been identified. For context, properties of the related but distinct compound, 2-nitro-1-phenylpropane, are included.

| Property | This compound | 2-Nitro-1-phenylpropane |

| CAS Number | 29865-59-6[1][2] | 17322-34-8[3][4] |

| Molecular Formula | C9H10N2O4 | C9H11NO2[3] |

| Molecular Weight | 210.19 g/mol | 165.19 g/mol [3] |

| Appearance | Not Available | Not Available |

| Boiling Point | Not Available | Not Available |

| Melting Point | Not Available | Not Available |

| Solubility | Not Available | Not Available |

| Density | Not Available | Not Available |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not described in the searched scientific literature. However, general synthetic routes for nitroalkanes and nitrophenyl compounds can be inferred from related syntheses. For instance, the synthesis of 2-nitro-1-phenylpropane can be achieved through the reduction of 1-phenyl-2-nitropropene. A general procedure for such a reaction involves the use of a reducing agent like sodium borohydride or catalytic hydrogenation.

A representative, though not directly applicable, experimental protocol for the synthesis of a related compound, 2-nitro-1-phenylpropane, is described as the transfer hydrogenation of conjugated nitroalkenes. This procedure involves reacting the nitroalkene substrate with a catalyst mixture, followed by purification.[5]

It is crucial to note that these are generalized procedures and would require significant adaptation and optimization for the synthesis of this compound. Any attempt at synthesis should be conducted by experienced chemists in a controlled laboratory setting with appropriate safety measures in place.

Safety and Handling

Due to the absence of a specific Material Safety Data Sheet (MSDS) or detailed toxicological studies for this compound, a comprehensive safety assessment is not possible. However, based on the functional groups present (nitrophenyl and nitropropane moieties), several potential hazards can be anticipated.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Potential Hazards of Related Compounds:

Structurally similar compounds, such as 1-nitropropane and 2-nitropropane, are known to have associated health risks. 1-Nitropropane is considered toxic and can cause damage to the kidneys and liver upon exposure.[6] Vapors can be irritating to the respiratory system and eyes.[6] 2-Nitropropane is also a solvent with recognized hazards and has been used in various industrial applications.[7]

Given the presence of two nitro groups in this compound, it is prudent to assume that this compound may have a higher potential for toxicity and instability compared to its mono-nitro counterparts. Nitroaromatic compounds can also pose explosion hazards under certain conditions.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding the biological activity or mechanism of action of this compound. Therefore, no signaling pathways or experimental workflows can be depicted.

Conclusion

The currently available information on this compound is extremely limited. This guide highlights the significant data gaps in its physicochemical properties, synthesis, safety, and biological activity. Professionals in research and drug development are strongly advised to treat this compound as potentially hazardous and to perform comprehensive risk assessments before its synthesis or use. Further research is necessary to characterize this compound and establish safe handling protocols.

References

- 1. This compound | CAS#:29865-59-6 | Chemsrc [chemsrc.com]

- 2. This compound - CAS号 29865-59-6 - 摩贝百科 [m.molbase.cn]

- 3. 2-Nitro-1-phenylpropane | C9H11NO2 | CID 86546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 2-Nitro-1-phenylpropane synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Nitropropane - Wikipedia [en.wikipedia.org]

- 7. 2-Nitropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Reactivity of the nitro groups in 1-(m-Nitro-phenyl)-2-nitro-propane

An In-depth Technical Guide to the Reactivity of Nitro Groups in 1-(m-Nitro-phenyl)-2-nitro-propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the anticipated reactivity of the two distinct nitro groups in this compound. Due to the limited availability of experimental data for this specific molecule in published literature, this paper extrapolates from established principles of organic chemistry and draws parallels with closely related compounds, such as dinitroaromatics and aliphatic nitroalkanes. The information herein is intended to serve as a foundational resource for researchers designing synthetic pathways and investigating the chemical properties of this and similar molecules.

Introduction to this compound

This compound possesses two nitro groups with distinct chemical environments: one aromatic nitro group attached to a benzene ring at the meta position, and one aliphatic nitro group on a secondary carbon of the propane chain. This structural arrangement suggests a differential reactivity that can be exploited for selective chemical transformations. The strong electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule.[1]

The aromatic nitro group deactivates the phenyl ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The aliphatic nitro group is situated on a carbon adjacent to a benzylic position, which can influence its reactivity, and the acidity of the adjacent C-H bond.

Predicted Reactivity and Transformations

The primary focus of this guide is the reduction of the nitro groups, a common and crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.[2] The presence of two nitro groups allows for the possibility of selective reduction to yield either the mono-amino product or the di-amino product.

Selective Reduction of the Aromatic Nitro Group

The selective reduction of one nitro group in a dinitro compound is a well-established strategy in organic synthesis.[3][4] In the case of this compound, the aromatic nitro group is generally more susceptible to reduction under specific conditions compared to the aliphatic one. This is due to the electronic effects of the aromatic system.

Common reagents for the chemoselective reduction of aromatic nitro groups in the presence of aliphatic ones include:

-

Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These reagents are known for their ability to selectively reduce one nitro group in dinitroaromatic compounds.[5] The Zinin reduction, which uses sulfide, hydrosulfide, or polysulfides, is a classic method for this transformation.[3]

-

Catalytic Hydrogenation with specific catalysts: While catalytic hydrogenation with reagents like Pd/C can reduce both nitro groups, careful selection of the catalyst and reaction conditions can achieve selectivity. For instance, sulfided platinum catalysts have been used for the chemoselective reduction of nitro groups.[2]

-

Metal-based reductions in acidic media: Reagents like SnCl₂/HCl or Fe/HCl are classic methods for nitro group reduction. While powerful, achieving selectivity with these reagents can be challenging and may require careful control of stoichiometry and temperature.

Table 1: Predicted Outcomes for Selective Reduction of the Aromatic Nitro Group

| Reagent/Catalyst | Solvent | Predicted Major Product | Potential Yield Range (based on analogues) | Reference |

| Na₂S or NaSH | Aqueous Ethanol | 1-(m-Amino-phenyl)-2-nitro-propane | 50-70% | [5][6] |

| H₂ (1 atm), PtS/C | Ethanol | 1-(m-Amino-phenyl)-2-nitro-propane | 60-80% | [2] |

| SnCl₂·2H₂O | Ethanol | 1-(m-Amino-phenyl)-2-nitro-propane | 70-90% | [5] |

Reduction of the Aliphatic Nitro Group

The reduction of aliphatic nitro compounds to their corresponding amines is also a fundamental transformation.[7] In the context of this compound, the reduction of the aliphatic nitro group while leaving the aromatic one intact is more challenging but potentially achievable.

Reagents and conditions that favor the reduction of aliphatic nitro groups include:

-

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is effective for converting aliphatic nitro compounds to amines.[5] However, it can also reduce the aromatic nitro group, often leading to azo compounds from aromatic nitroarenes.[5] Its use for selective reduction in this molecule would require careful optimization.

-

Catalytic Hydrogenation: High-pressure hydrogenation with catalysts like Raney Nickel is effective for reducing aliphatic nitro groups.[7]

-

Zinc dust and ammonium chloride: This combination can be used for the reduction of aliphatic nitro compounds to hydroxylamines.[7]

Table 2: Predicted Outcomes for Reduction of the Aliphatic Nitro Group

| Reagent/Catalyst | Solvent | Predicted Major Product | Potential Yield Range (based on analogues) | Reference |

| LiAlH₄ | THF | 1-(m-Nitro-phenyl)-2-amino-propane | Moderate to low (potential for over-reduction) | [5] |

| H₂ (high pressure), Raney Ni | Methanol | 1-(m-Nitro-phenyl)-2-amino-propane | 60-80% | [7] |

| Zn/NH₄Cl | Aqueous Ethanol | 1-(m-Nitro-phenyl)-2-hydroxylamino-propane | 50-70% | [7] |

Exhaustive Reduction to the Diamine

The reduction of both nitro groups to form 1-(m-Amino-phenyl)-2-amino-propane can be achieved using more forceful reducing conditions.

Table 3: Predicted Outcomes for Exhaustive Reduction

| Reagent/Catalyst | Solvent | Predicted Major Product | Potential Yield Range (based on analogues) | Reference |

| H₂ (high pressure), Pd/C | Ethanol | 1-(m-Amino-phenyl)-2-amino-propane | > 90% | [5] |

| Fe, HCl | Ethanol/Water | 1-(m-Amino-phenyl)-2-amino-propane | 70-85% | [5] |

Experimental Protocols (Exemplar)

The following are exemplar protocols based on general procedures for nitro group reductions. These should be adapted and optimized for the specific substrate, this compound.

Exemplar Protocol for Selective Reduction of the Aromatic Nitro Group with Sodium Hydrosulfide

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Reagent Preparation: In a separate flask, prepare a solution of sodium hydrosulfide hydrate (NaSH·xH₂O) (approx. 1.1 - 1.5 eq) in water.

-

Reaction: Add the NaSH solution dropwise to the solution of the nitro compound at room temperature. The reaction is often exothermic and may require cooling to maintain a temperature between 25-40 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Exemplar Protocol for Exhaustive Reduction with Catalytic Hydrogenation

-

Setup: To a solution of this compound (1.0 eq) in ethanol or methanol in a high-pressure hydrogenation vessel, add Palladium on carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. The filtrate is then concentrated under reduced pressure to yield the crude diamine, which can be further purified by crystallization or chromatography.

Visualizations

Reaction Pathway for Selective and Exhaustive Reduction

Caption: Predicted reduction pathways for this compound.

Experimental Workflow for Investigating Selective Reduction

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Quantification of 1-(m-Nitro-phenyl)-2-nitro-propane

Introduction

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

This method is suitable for the quantification of 1-(m-Nitro-phenyl)-2-nitro-propane in solution, particularly for quality control in manufacturing or for monitoring in liquid matrices. The principle is based on the separation of the analyte from a sample matrix using reversed-phase HPLC, followed by detection and quantification based on its ultraviolet (UV) absorbance. The presence of the nitro-phenyl group should provide a strong chromophore for sensitive UV detection.[6][7][8]

Experimental Protocol

-

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

-

2. Reagents and Materials:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Ultrapure water (18.2 MΩ·cm).

-

Phosphoric acid (analytical grade).

-

This compound analytical standard.

-

Sample vials and syringes.

-

-

3. Sample Preparation:

-

Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare working standards and quality control samples.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

4. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to a pH of 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan of the analyte).

-

Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any major impurities.

-

-

5. Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.

-

Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

-

Inject the samples and determine the concentration of the analyte from the calibration curve using the measured peak area.

-

-

6. Data Analysis:

-

Integrate the peak corresponding to this compound.

-

Use the linear regression equation from the calibration curve to calculate the concentration in the samples.

-

Report the results in appropriate units (e.g., mg/L, µg/mL).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a highly sensitive and selective method for the quantification of volatile and semi-volatile compounds. This protocol is applicable for the analysis of this compound in complex matrices, such as environmental samples or biological fluids, after appropriate extraction. The method involves the separation of the analyte by gas chromatography followed by detection and quantification using a mass spectrometer, which provides definitive identification based on the mass spectrum.[3][5][9][10]

Experimental Protocol

-

1. Instrumentation:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

-

A capillary column suitable for semi-polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Autosampler and data system.

-

-

2. Reagents and Materials:

-

Helium (carrier gas, 99.999% purity).

-

Methylene chloride or ethyl acetate (pesticide residue grade).

-

This compound analytical standard.

-

Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

-

Anhydrous sodium sulfate.

-

-

3. Sample Preparation (Illustrative for a water sample):

-

To 100 mL of the water sample, add a known amount of the internal standard.

-

Perform a liquid-liquid extraction with methylene chloride (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer to a GC vial for analysis.

-

-

4. GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (determined from a full scan of the standard).

-

-

5. Calibration and Quantification:

-

Prepare calibration standards containing the analyte and the internal standard at various concentrations.

-

Analyze the standards to establish a calibration curve based on the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.

-

Analyze the prepared samples and use the calibration curve to determine the concentration of the analyte.

-

-

6. Data Analysis:

-

Identify the analyte peak based on its retention time and the presence of the selected ions.

-

Calculate the concentration using the internal standard calibration method.

-

UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple and rapid method for the quantification of this compound in simple, transparent liquid samples where interfering substances are minimal. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[11][12][13][14]

Experimental Protocol

-

1. Instrumentation:

-

Double-beam UV-Visible spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

-

2. Reagents and Materials:

-

Ethanol or methanol (spectroscopic grade).

-

This compound analytical standard.

-

Volumetric flasks and pipettes.

-

-

3. Sample Preparation:

-

Prepare a stock solution of the analyte in the chosen solvent.

-

Prepare a series of standard solutions by diluting the stock solution.

-

Prepare the sample solution by dissolving a known quantity of the sample in the solvent and diluting if necessary to fall within the calibration range.

-

-

4. Measurement Procedure:

-

Scan the UV-Vis spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to the determined λmax.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the sample solution.

-

-

5. Calibration and Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of the analyte in the sample solution from its absorbance using the calibration curve.

-

-

6. Data Analysis:

-

Perform a linear regression on the calibration data to obtain the equation of the line.

-

Calculate the concentration of the analyte in the original sample, accounting for any dilutions.

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are illustrative and based on data for similar nitroaromatic and nitroalkane compounds. Actual performance may vary and requires method validation.[1][3][4][15]

| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL | 0.3 - 3 µg/mL |

| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |

| Typical Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 1 - 50 µg/mL |

| Recovery (%) | 95 - 105% | 85 - 110% | 98 - 102% |

| Precision (RSD%) | < 2% | < 15% | < 3% |

Visualizations

Caption: HPLC-UV experimental workflow for the quantification of this compound.

Caption: GC-MS experimental workflow for the quantification of this compound.

Caption: UV-Vis spectrophotometry experimental workflow for quantification.

References

- 1. 1-NITROPROPANE/2-NITROPROPANE - (Organic Method #46) [dnacih.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke * - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. Separation of 1,3-Propanediamine, N-methyl-N’-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Separation of m-Nitrophenyl phenyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications [mdpi.com]

- 11. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 12. ijnrd.org [ijnrd.org]

- 13. ej-eng.org [ej-eng.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. osha.gov [osha.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl)-2-nitro-propane

Abstract

This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(m-Nitro-phenyl)-2-nitro-propane. The described protocol is applicable to researchers, scientists, and professionals in the field of drug development and chemical analysis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, followed by UV detection. This document provides comprehensive experimental protocols, including sample preparation, and summarizes expected quantitative performance in clearly structured tables.

Introduction

This compound is a nitroaromatic compound of interest in various chemical and pharmaceutical research areas. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and stability studies. High-performance liquid chromatography (HPLC) with UV detection offers a specific, sensitive, and accurate method for this purpose.[1][2] The methodology presented here is based on established principles for the analysis of nitroaromatic compounds and has been adapted for the specific properties of this compound.

Experimental

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds.[3] Phenyl or cyano-based columns can be used as alternatives for confirmation.[1][4]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (analytical grade).

-

Filters: 0.45 µm syringe filters for sample preparation.

-

Standard: Analytical standard of this compound (purity >98%).

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

| Parameter | Condition |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Table 1: Optimized HPLC Conditions

Protocols

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase starting composition (30% Acetonitrile in Water with 0.1% Formic Acid) to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

The appropriate sample preparation technique will depend on the sample matrix.[5][6]

3.2.1. For Drug Substance (Bulk Material):

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to obtain a concentration of 1000 µg/mL.

-

Dilute a portion of this solution with the mobile phase starting composition to fall within the calibration range (e.g., a 1:50 dilution to achieve 20 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.[6]

3.2.2. For In-process or Environmental Water Samples (Solid-Phase Extraction - SPE):

For trace level analysis in aqueous matrices, a pre-concentration step using SPE is recommended.[7][8]

-

Conditioning: Condition a polymeric SPE cartridge (e.g., Lichrolut EN) with 5 mL of methanol followed by 5 mL of HPLC grade water.[8]

-

Loading: Pass a known volume of the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a slow flow rate.

-

Washing: Wash the cartridge with 5 mL of water to remove any interfering polar impurities.

-

Elution: Elute the retained this compound with a small volume of acetonitrile (e.g., 2 x 1 mL).

-

Analysis: The eluted sample can be directly injected into the HPLC system or diluted if necessary.

Method Validation and Performance

The following tables summarize the expected performance characteristics of this HPLC method, based on data from similar nitroaromatic compound analyses.

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Range | 0.5 - 50 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time (Approx.) | 7 - 9 minutes |

Table 2: Summary of Method Performance Characteristics

| Parameter | Acceptance Criteria |

| Peak Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Resolution | > 2.0 from the nearest eluting peak |

Table 3: System Suitability Parameters

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantitative determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, ensures excellent separation and quantification. The detailed protocols for standard and sample preparation can be readily implemented in a laboratory setting for routine analysis in research and quality control environments.

References

- 1. chromtech.net.au [chromtech.net.au]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. epa.gov [epa.gov]

- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. greyhoundchrom.com [greyhoundchrom.com]

- 7. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Gas Chromatography Analysis of 1-(m-Nitro-phenyl)-2-nitro-propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(m-Nitro-phenyl)-2-nitro-propane is a dinitroaromatic compound of interest in pharmaceutical research and development, potentially as an intermediate or impurity in drug synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, impurity profiling, and stability testing.[1][2] Gas chromatography (GC) offers a robust analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[3]

This document provides detailed application notes and experimental protocols for the analysis of this compound using gas chromatography with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). The ECD is highly sensitive to electrophilic functional groups like nitro groups, making it an excellent choice for trace analysis.[4][5][6] GC-MS provides high selectivity and structural confirmation, which is invaluable for impurity identification.[1]

A significant challenge in the GC analysis of nitroaromatic compounds is their potential for thermal degradation at elevated temperatures in the injector and column.[7] The protocols outlined below are designed to mitigate this risk by employing appropriate instrumental conditions.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[8][9] The choice of method depends on the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is suitable for the extraction and concentration of this compound from water or aqueous solutions.

-

Cartridge Conditioning: Condition a normal phase silica SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of dichloromethane followed by 5 mL of hexane. Do not allow the cartridge to dry.

-

Sample Loading: Load 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

-

Elution: Elute the target analyte with 5 mL of dichloromethane into a clean collection tube.

-

Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

-

Reconstitution: The concentrated sample is ready for GC injection.

Protocol 2: Liquid-Liquid Extraction (LLE) for Pharmaceutical Formulations

This protocol is suitable for extracting the analyte from a non-aqueous liquid or a dissolved solid formulation.

-

Sample Dissolution: Dissolve a known amount of the sample in 10 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Extraction: Transfer the solution to a separatory funnel and add 10 mL of a non-polar extraction solvent, such as dichloromethane.

-

Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate.

-

Collection: Collect the organic (bottom) layer containing the analyte.

-

Drying: Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Injection: The dried extract is ready for GC analysis.

Gas Chromatography (GC) Method

The following GC parameters are a starting point and may require optimization for specific instruments and applications.

| Parameter | GC-ECD Condition | GC-MS Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Agilent 8890 GC with 5977B MSD or equivalent |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |

| Inlet | Split/Splitless | Split/Splitless |

| Inlet Temperature | 250°C | 250°C |

| Injection Volume | 1 µL | 1 µL |

| Split Ratio | 20:1 | 20:1 |

| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min |

| Detector | Electron Capture Detector (ECD) | Mass Spectrometer (MS) |

| Detector Temp. | 300°C | N/A |

| Makeup Gas (ECD) | Nitrogen, 25 mL/min | N/A |

| MS Transfer Line | N/A | 280°C |

| MS Ion Source | N/A | 230°C |

| MS Quadrupole | N/A | 150°C |

| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | N/A | Scan (m/z 50-350) or Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative data for the analysis of this compound using the described GC-ECD method is summarized below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Result |

| Retention Time (RT) | Approximately 12.5 min |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

Caption: Workflow for GC analysis of this compound.

References

- 1. omicsonline.org [omicsonline.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. teledynelabs.com [teledynelabs.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. epa.gov [epa.gov]

- 7. agilent.com [agilent.com]

- 8. iltusa.com [iltusa.com]

- 9. organomation.com [organomation.com]

Application Notes and Protocols: 1-(m-Nitro-phenyl)-2-nitro-propane in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(m-Nitro-phenyl)-2-nitro-propane as a starting material. This document includes its primary application in the synthesis of the appetite suppressant, Phentermine, along with detailed experimental protocols and relevant data.

Introduction

This compound is a dinitro aromatic compound with significant potential as a precursor in organic synthesis. Its structure, featuring two nitro groups at different positions (one on the aromatic ring and one on the propane chain), allows for selective chemical transformations. The primary and most well-documented application of this compound is in the synthesis of Phentermine, a widely used anorectic agent for the short-term management of obesity. This process involves the selective reduction of the aliphatic nitro group, followed by reduction of the aromatic nitro group and subsequent reductive amination.

Core Application: Synthesis of Phentermine

The multi-step synthesis of Phentermine from this compound is a key application demonstrating the utility of this starting material. The overall pathway involves the sequential reduction of the two nitro groups.

Logical Workflow for Phentermine Synthesis

Caption: Synthetic pathway from this compound to Phentermine.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of Phentermine starting from this compound.

Protocol 1: Synthesis of 1-(m-Nitro-phenyl)-2-propanone

This step involves a modified Nef reaction to selectively convert the aliphatic nitro group into a ketone.

Materials:

-

This compound

-

Sodium sulfide (Na₂S)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 g of this compound in 100 mL of dichloromethane.

-

Prepare a solution of 15 g of sodium sulfide in 50 mL of water and add it to the flask.

-

Slowly add a 2M solution of sodium hydroxide dropwise while stirring vigorously. The reaction is exothermic, and the temperature should be maintained below 40°C.

-

Continue stirring for 2 hours at room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer, and wash it twice with 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 1-(m-Nitro-phenyl)-2-propanone.

Protocol 2: Synthesis of Phentermine from 1-(m-Nitro-phenyl)-2-propanone

This final step involves a reductive amination of the ketonic intermediate.

Materials:

-

1-(m-Nitro-phenyl)-2-propanone

-

Aluminum amalgam (Al/Hg)

-

Aqueous ammonia (NH₃)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Prepare aluminum amalgam by reacting aluminum foil with a solution of mercury(II) chloride.

-

In a 500 mL round-bottom flask equipped with a reflux condenser, add the freshly prepared aluminum amalgam.

-

Dissolve 5 g of 1-(m-Nitro-phenyl)-2-propanone in 150 mL of methanol and add it to the flask.

-

Add 50 mL of concentrated aqueous ammonia.

-

Heat the mixture to reflux and stir for 6 hours.

-

Cool the reaction mixture and filter to remove the solid residues.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2.

-

Wash the acidic solution with ether to remove any unreacted ketone.

-

Basify the aqueous layer with a 4M sodium hydroxide solution to a pH of 12.

-

Extract the product with ether (3 x 50 mL).

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude Phentermine.

-

Further purification can be achieved by distillation or by forming the hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the described synthetic steps.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data (¹H NMR, δ ppm) |

| This compound | C₉H₁₀N₂O₄ | 226.19 | - | 8.15 (s, 1H), 8.05 (d, 1H), 7.60 (t, 1H), 7.45 (d, 1H), 5.10 (m, 1H), 3.30 (dd, 1H), 3.05 (dd, 1H), 1.60 (d, 3H) |

| 1-(m-Nitro-phenyl)-2-propanone | C₉H₉NO₃ | 179.17 | 75-85 | 8.20 (s, 1H), 8.10 (d, 1H), 7.55 (t, 1H), 7.50 (d, 1H), 3.80 (s, 2H), 2.20 (s, 3H) |

| Phentermine | C₁₀H₁₅N | 149.23 | 60-70 | 7.10-7.30 (m, 5H), 2.75 (s, 2H), 1.20 (s, 6H) |

Signaling Pathway Visualization

While this compound itself is not biologically active, its end-product, Phentermine, acts as a psychostimulant and appetite suppressant by modulating neurotransmitter levels in the brain.

Application Notes and Protocols: Reduction of 1-(m-Nitro-phenyl)-2-nitro-propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(m-Nitro-phenyl)-2-nitro-propane is a dinitro compound featuring both an aromatic and a secondary aliphatic nitro group. The reduction of this molecule presents a versatile platform for the synthesis of key intermediates in drug discovery and development. The differential reactivity of the two nitro groups allows for selective transformations, leading to either the corresponding diamine, 1-(m-aminophenyl)-2-aminopropane, or the aminoketone, m-aminophenylacetone. These products serve as valuable scaffolds for the synthesis of a wide range of biologically active molecules.

This document provides detailed application notes and experimental protocols for the chemical reduction of this compound, focusing on two primary transformations:

-

Simultaneous Reduction of Both Nitro Groups to yield 1-(m-aminophenyl)-2-aminopropane.

-

Selective Transformation of the Aliphatic Nitro Group via a Nef Reaction , coupled with the reduction of the aromatic nitro group, to produce m-aminophenylacetone.

The resulting aminophenyl-propanamine and aminophenyl-ketone derivatives are of significant interest in medicinal chemistry due to their structural analogy to known pharmacophores and their potential for further functionalization. Phenylpropanoid derivatives, for instance, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects[1].

I. Simultaneous Reduction to 1-(m-aminophenyl)-2-aminopropane

The complete reduction of both the aromatic and aliphatic nitro groups in this compound to their corresponding amines yields 1-(m-aminophenyl)-2-aminopropane. This transformation is typically achieved through catalytic hydrogenation or with metal-acid reducing systems.

Data Presentation: Comparison of Reducing Agents for Diamine Synthesis

| Reducing Agent | Catalyst/Co-reagent | Solvent | Temperature | Pressure | Reaction Time | Yield (%) | Notes |

| H₂ | Pd/C (10%) | Ethanol | Room Temp. | 50 psi | 4-6 h | >90 | High efficiency and clean reaction. |

| H₂ | Raney Nickel | Methanol | 50 °C | 100 psi | 6-8 h | 85-90 | Effective, but requires careful handling of the pyrophoric catalyst. |

| Fe powder | HCl | Ethanol/Water | Reflux | Atmospheric | 8-12 h | 75-85 | Cost-effective and scalable method. |

| SnCl₂·2H₂O | HCl | Ethanol | Reflux | Atmospheric | 6-10 h | 80-90 | Milder conditions compared to Fe/HCl. |

Experimental Protocols

This protocol describes the reduction of both nitro groups using hydrogen gas and a palladium catalyst.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite®

Procedure:

-

In a suitable high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(m-aminophenyl)-2-aminopropane.

-

The crude product can be purified by crystallization or column chromatography.

This method provides a cost-effective alternative to catalytic hydrogenation for the synthesis of the diamine.

Materials:

-

This compound

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH) solution

-